E7016

Descripción general

Descripción

PARP Inhibitor E7016 is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.

Actividad Biológica

E7016 is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been investigated for its biological activity, particularly in enhancing the radiosensitivity of tumor cells. This compound is gaining attention in cancer therapy, especially for treating glioblastoma multiforme, a highly aggressive brain tumor.

This compound functions primarily by inhibiting PARP, an enzyme involved in DNA repair mechanisms. By blocking PARP activity, this compound enhances the effectiveness of radiation therapy, leading to increased tumor cell death. This mechanism is particularly crucial in cancer cells that rely on PARP for repairing DNA damage induced by radiation.

In Vitro and In Vivo Studies

Research has demonstrated that this compound significantly enhances the radiosensitivity of various tumor cell lines both in vitro and in vivo. Key findings from studies include:

- Inhibition of PARP Activity : this compound was shown to inhibit PARP activity by up to 84% at a concentration of 3 μmol/L in cell-free assays, which is substantially higher than the inhibition observed with the known PARP inhibitor, 3-aminobenzamide (51% inhibition at 2 μmol/L) .

- Tumor Growth Delay : In mouse models with U251 glioma tumors, the combination of this compound with radiation therapy resulted in a significant delay in tumor growth compared to radiation alone .

- Mitotic Catastrophe and Apoptosis : this compound treatment led to increased instances of mitotic catastrophe and apoptosis in irradiated cells. Specifically, U251 cells treated with this compound showed a greater number of cells undergoing mitotic catastrophe compared to those receiving radiation treatment alone .

Case Studies

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound combined with temozolomide (TMZ) in patients with advanced solid tumors. The study found that this combination not only inhibited PARP activity but also resulted in increased DNA damage, supporting the potential therapeutic role of this compound in clinical settings .

Data Table: Summary of Key Findings

| Study Type | Cell Line/Tumor Model | Concentration (μmol/L) | PARP Inhibition (%) | Radiosensitivity Enhancement | Notes |

|---|---|---|---|---|---|

| In Vitro | U251 | 3 | 84 | Yes | Significant increase in mitotic catastrophe |

| In Vitro | DU145 | 5 | Not specified | Yes (Dose Enhancement Factor: 1.7) | Enhanced radiation-induced cell killing |

| In Vivo | Mouse Model (U251) | Not specified | Not applicable | Yes | Delayed tumor growth with combination therapy |

| Clinical Trial | Advanced Solid Tumors | Not specified | Not applicable | Yes | Increased DNA damage observed |

Aplicaciones Científicas De Investigación

Mechanical Properties and Welding Applications

E7016 electrodes are primarily used in manual metal arc welding (MMAW) and are characterized by their ability to produce high-quality welds. The electrode contains potassium, which allows for lower welding parameters and is particularly effective for welding thin plates.

Mechanical Properties

The mechanical properties of this compound electrodes have been extensively studied. Key findings include:

- Tensile Strength : this compound electrodes generally exhibit higher tensile strength compared to other electrode types, such as E6013. For instance, tensile tests on welds made with this compound have reported values around 270.48 MPa, indicating robust performance under stress conditions .

- Impact Resistance : The impact toughness of welds using this compound is also noteworthy, making it suitable for applications that require resilience against dynamic loads .

| Property | E6013 | This compound |

|---|---|---|

| Tensile Strength | Lower than this compound | Higher than E6013 |

| Impact Toughness | Moderate | High |

Medical Applications: Radiosensitization in Cancer Treatment

Recent studies have explored the potential of this compound as a radiosensitizer in cancer therapy, particularly for glioblastoma multiforme. The compound has shown promise in enhancing the radiosensitivity of tumor cells both in vitro and in vivo.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in both welding applications and medical research:

- A comparative analysis demonstrated that welds made with this compound exhibited superior mechanical properties compared to those made with other electrodes under similar conditions .

- In cancer research, a study highlighted that the use of this compound significantly increased the number of cells undergoing mitotic catastrophe following irradiation, indicating a potential mechanism for enhanced tumor cell killing .

Propiedades

IUPAC Name |

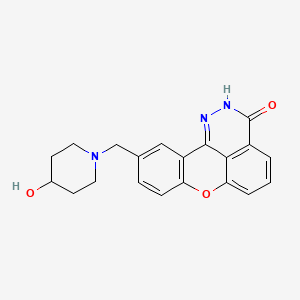

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVFFEMDLROBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902128-92-1, 1005412-29-2 | |

| Record name | E-7016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902128921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI 21016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005412292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-7016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8926C7ILX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.